molecular formula C26H25N5O3S B15211961 Ethyl 1-(4-oxo-5-((1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methylene)-4,5-dihydrothiazol-2-yl)piperidine-4-carboxylate

Ethyl 1-(4-oxo-5-((1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methylene)-4,5-dihydrothiazol-2-yl)piperidine-4-carboxylate

Cat. No.: B15211961
M. Wt: 487.6 g/mol
InChI Key: UQYHJEZMOIDDSQ-JWGURIENSA-N
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Description

Ethyl 1-(4-oxo-5-((1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methylene)-4,5-dihydrothiazol-2-yl)piperidine-4-carboxylate is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a combination of pyrazole, thiazole, and piperidine rings, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-oxo-5-((1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methylene)-4,5-dihydrothiazol-2-yl)piperidine-4-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as pyrazole and thiazole derivatives, followed by their condensation under specific conditions to form the final product. Common reagents used in these reactions include aldehydes, ketones, and various catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-oxo-5-((1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methylene)-4,5-dihydrothiazol-2-yl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-(4-oxo-5-((1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methylene)-4,5-dihydrothiazol-2-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the compound’s specific application and the context in which it is used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-(4-oxo-5-((1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methylene)-4,5-dihydrothiazol-2-yl)piperidine-4-carboxylate: A closely related compound with slight variations in the substituents or ring structures.

    Pyrazole derivatives: Compounds containing the pyrazole ring, known for their diverse biological activities.

    Thiazole derivatives: Compounds with the thiazole ring, often used in pharmaceuticals and agrochemicals.

Uniqueness

The uniqueness of this compound lies in its multi-ring structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific disciplines.

Properties

Molecular Formula

C26H25N5O3S

Molecular Weight

487.6 g/mol

IUPAC Name

ethyl 1-[(5Z)-4-oxo-5-[(1-phenyl-3-pyridin-4-ylpyrazol-4-yl)methylidene]-1,3-thiazol-2-yl]piperidine-4-carboxylate

InChI

InChI=1S/C26H25N5O3S/c1-2-34-25(33)19-10-14-30(15-11-19)26-28-24(32)22(35-26)16-20-17-31(21-6-4-3-5-7-21)29-23(20)18-8-12-27-13-9-18/h3-9,12-13,16-17,19H,2,10-11,14-15H2,1H3/b22-16-

InChI Key

UQYHJEZMOIDDSQ-JWGURIENSA-N

Isomeric SMILES

CCOC(=O)C1CCN(CC1)C2=NC(=O)/C(=C/C3=CN(N=C3C4=CC=NC=C4)C5=CC=CC=C5)/S2

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NC(=O)C(=CC3=CN(N=C3C4=CC=NC=C4)C5=CC=CC=C5)S2

Origin of Product

United States

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